molecular formula C16H22N4O4 B14403441 N-Acetyl-L-phenylalanyl-L-alanylglycinamide CAS No. 85338-70-1

N-Acetyl-L-phenylalanyl-L-alanylglycinamide

Cat. No.: B14403441
CAS No.: 85338-70-1
M. Wt: 334.37 g/mol
InChI Key: IXKNSVYLNJIWIT-GWCFXTLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-L-phenylalanyl-L-alanylglycinamide is a synthetic peptide compound that has garnered interest in various fields of scientific research. This compound is composed of three amino acids: phenylalanine, alanine, and glycine, with an acetyl group attached to the phenylalanine residue. The structure of this compound allows it to participate in various biochemical processes, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-phenylalanyl-L-alanylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino group of glycine is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, alanine, is coupled to the deprotected glycine using coupling reagents such as HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for the addition of phenylalanine.

    Acetylation: The N-terminal of the peptide is acetylated using acetic anhydride to form this compound.

    Cleavage: The peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies and optimized reaction conditions allows for efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-phenylalanyl-L-alanylglycinamide can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.

    Oxidation: The phenylalanine residue can undergo oxidation reactions, particularly at the aromatic ring, forming hydroxylated derivatives.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Substitution: Acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Glycine, alanine, and phenylalanine.

    Oxidation: Hydroxylated phenylalanine derivatives.

    Substitution: Peptides with different acyl groups.

Scientific Research Applications

N-Acetyl-L-phenylalanyl-L-alanylglycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.

    Biology: The compound is used in studies related to protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design.

    Medicine: this compound is investigated for its potential therapeutic applications, including as a drug delivery system and in the development of peptide-based therapeutics.

    Industry: The compound is used in the production of peptide-based materials and as a building block for the synthesis of more complex peptides.

Mechanism of Action

The mechanism of action of N-Acetyl-L-phenylalanyl-L-alanylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and the peptide backbone play crucial roles in these interactions. The compound can modulate the activity of enzymes by acting as a substrate or inhibitor, influencing various biochemical pathways. Additionally, its structure allows it to bind to specific receptors, triggering downstream signaling events.

Comparison with Similar Compounds

N-Acetyl-L-phenylalanyl-L-alanylglycinamide can be compared with other similar compounds, such as:

    N-Acetyl-L-phenylalanine: This compound lacks the additional alanine and glycine residues, making it less complex and with different biochemical properties.

    L-Phenylalanyl-L-alanylglycinamide: This compound lacks the acetyl group, which affects its interaction with molecular targets and its stability.

    N-Acetyl-L-alanylglycinamide: This compound lacks the phenylalanine residue, altering its hydrophobicity and interaction with aromatic residues in proteins.

Properties

CAS No.

85338-70-1

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C16H22N4O4/c1-10(15(23)18-9-14(17)22)19-16(24)13(20-11(2)21)8-12-6-4-3-5-7-12/h3-7,10,13H,8-9H2,1-2H3,(H2,17,22)(H,18,23)(H,19,24)(H,20,21)/t10-,13-/m0/s1

InChI Key

IXKNSVYLNJIWIT-GWCFXTLKSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C

Canonical SMILES

CC(C(=O)NCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.